molecular formula C19H25N B13719522 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine

Cat. No.: B13719522
M. Wt: 267.4 g/mol
InChI Key: ZJIZYJIJVIFMRH-UHFFFAOYSA-N
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Description

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is an organic compound that features a cyclobutyl ring substituted with a naphthyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions would be optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, making the compound of interest for drug development and other applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simple cycloalkane with a six-membered ring.

    Cyclopentane: A cycloalkane with a five-membered ring.

    Cyclobutane: A cycloalkane with a four-membered ring, similar to the cyclobutyl ring in the compound of interest.

Uniqueness

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is unique due to the presence of the naphthyl group and the butylamine chain, which confer specific chemical and biological properties not found in simpler cycloalkanes.

Biological Activity

3-Methyl-1-[1-(1-Naphthyl)cyclobutyl]-1-butylamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of Mannich bases, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C19H25NC_{19}H_{25}N, with a molecular weight of approximately 267.41 g/mol. The compound features a cyclobutyl group, which is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of Mannich bases, including this compound, have been extensively studied. These compounds exhibit a range of activities:

  • Anticancer : Several studies indicate that Mannich bases can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial : Mannich bases have shown antibacterial and antifungal properties, making them potential candidates for treating infections.
  • Anti-inflammatory : The ability to modulate inflammatory pathways has been noted, suggesting therapeutic use in inflammatory diseases.
  • Analgesic : Some derivatives demonstrate pain-relieving properties, indicating potential use in pain management.

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class may act as enzyme inhibitors, affecting metabolic pathways crucial for cell survival and proliferation.
  • Interaction with Receptors : The structural features allow these compounds to bind to specific receptors, influencing signal transduction pathways.
  • Oxidative Stress Modulation : The ability to alter oxidative stress levels can affect cellular responses and viability.

Anticancer Activity

A study examined the cytotoxic effects of various Mannich bases on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against specific cancer cells, with an IC50 value indicating effective concentration levels required for cell death.

CompoundCell LineIC50 (μM)
This compoundMAC1315
Another Mannich baseMAC1620

Antimicrobial Efficacy

Research has also highlighted the antimicrobial properties of this compound. In vitro tests revealed that it effectively inhibited the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

3-methyl-1-(1-naphthalen-1-ylcyclobutyl)butan-1-amine

InChI

InChI=1S/C19H25N/c1-14(2)13-18(20)19(11-6-12-19)17-10-5-8-15-7-3-4-9-16(15)17/h3-5,7-10,14,18H,6,11-13,20H2,1-2H3

InChI Key

ZJIZYJIJVIFMRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC=CC3=CC=CC=C32)N

Origin of Product

United States

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